Triethylbromogermane

CVD ALD Thin Film Deposition

Triethylbromogermane, also known as bromotriethylgermane or triethylgermanium bromide, is an organometallic compound of formula C6H15BrGe. Characterized by a central germanium atom bonded to three ethyl groups and a single bromine ligand, it exists as a colorless to pale yellow, moisture-sensitive liquid at standard temperature.

Molecular Formula C6H15BrGe
Molecular Weight 239.72 g/mol
CAS No. 1067-10-3
Cat. No. B094850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylbromogermane
CAS1067-10-3
Molecular FormulaC6H15BrGe
Molecular Weight239.72 g/mol
Structural Identifiers
SMILESCC[Ge](CC)(CC)Br
InChIInChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
InChIKeyBXPPRJFGNCDPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylbromogermane (CAS 1067-10-3): A Volatile Organogermanium Halide Precursor for Thin Film and Semiconductor Applications


Triethylbromogermane, also known as bromotriethylgermane or triethylgermanium bromide, is an organometallic compound of formula C6H15BrGe [1]. Characterized by a central germanium atom bonded to three ethyl groups and a single bromine ligand, it exists as a colorless to pale yellow, moisture-sensitive liquid at standard temperature . With a molecular weight of 239.73 g/mol and a boiling point of 190.9°C, its properties make it a versatile reagent and a key precursor in the synthesis of complex organogermanium architectures and thin film deposition processes for the electronics industry [1].

Why Generic Substitution of Triethylbromogermane (CAS 1067-10-3) Fails in Precision Material Synthesis


Generic substitution of Triethylbromogermane with other organogermanium compounds, such as its chloride analog or tetraalkylgermane derivatives, is not straightforward. The physical properties critical to process engineering—notably volatility, as indicated by boiling point and vapor pressure—differ significantly between analogs, directly impacting deposition rates and film uniformity in CVD and ALD processes [1]. Furthermore, the chemical reactivity of the Ge-Br bond is distinct; bromide is a far superior leaving group in nucleophilic substitution compared to chloride or hydride, enabling unique synthetic pathways and milder reaction conditions that are not accessible with other in-class compounds [2]. These quantifiable differences necessitate the specific procurement of Triethylbromogermane for applications requiring its precise balance of volatility and electrophilic reactivity.

Quantitative Differentiation of Triethylbromogermane (CAS 1067-10-3) from Analogous Ge Precursors


Higher Boiling Point Differentiates Triethylbromogermane from Chloride Analog for High-Temperature CVD Processes

In chemical vapor deposition (CVD) and atomic layer deposition (ALD), precursor volatility dictates the temperature window for effective transport and decomposition. Triethylbromogermane (TEBG) exhibits a significantly higher boiling point (190.9°C) compared to its chloride analog, Triethylchlorogermane (TECG, 173°C) [1]. This 17.9°C difference indicates lower volatility for TEBG, making it a more suitable precursor for processes requiring a wider thermal budget before decomposition, such as the growth of germanium-containing films at elevated substrate temperatures (e.g., >300°C) [2].

CVD ALD Thin Film Deposition Semiconductor Manufacturing

Enhanced Reactivity via Bromide Leaving Group Differentiates Triethylbromogermane in Organometallic Synthesis

The presence of a bromine atom in Triethylbromogermane confers higher reactivity in nucleophilic substitution reactions compared to its chloride and tetraalkyl analogs. Bromide (Br⁻) is a superior leaving group relative to chloride (Cl⁻) due to its lower basicity and weaker Ge-X bond strength [1]. This class-level inference is supported by supplier comparisons noting that Triethylbromogermane exhibits higher reactivity than Triethylchlorogermane in substitution reactions, directly attributable to the better leaving group ability of bromide [2]. This increased reactivity allows for more efficient functionalization under milder conditions, making TEBG the preferred electrophilic germanium source for synthesizing complex organogermanes.

Organic Synthesis Reagent Nucleophilic Substitution Organometallic Chemistry

Higher Liquid Density of Triethylbromogermane Impacts Precursor Handling and Delivery Systems

The physical density of a liquid precursor influences its mass flow rate in bubbler-based delivery systems, which is critical for maintaining precise stoichiometry in vapor deposition processes. Triethylbromogermane (TEBG) has a reported density of 1.4 g/mL at 25°C, which is 19% higher than that of Triethylchlorogermane (TECG) at 1.175 g/mL and 40% higher than Tetraethylgermane (TEG) at 0.998 g/mL [1][2]. This higher density necessitates adjustments to carrier gas flow settings and bubbler temperature control to achieve equivalent molar delivery rates compared to its lighter analogs.

Precursor Delivery CVD ALD Material Handling

Lower Flash Point of Triethylbromogermane Necessitates Enhanced Safety Protocols vs. Chloride Analog

Safety data sheets indicate that Triethylbromogermane (TEBG) has a flash point of 38°C, classifying it as a highly flammable liquid (GHS Category 2) . In contrast, its chloride counterpart, Triethylchlorogermane (TECG), has a flash point exceeding 230°F (>110°C), placing it in a lower flammability category [1]. This 70+°C difference in flash point means that TEBG vapors can ignite at near-ambient temperatures, requiring strict adherence to protocols such as inert atmosphere handling, use of explosion-proof equipment, and avoidance of static discharge, which are less critical when handling TECG.

Safety Chemical Handling Flammability EHS

Higher Refractive Index and Specific Gravity of Triethylbromogermane Enable Optical Monitoring in Process Control

Triethylbromogermane (TEBG) exhibits a refractive index of 1.4829 and a specific gravity of 1.412, values that are distinct from those of other volatile germanium precursors . These optical properties can be leveraged for in-line process monitoring using refractometry or densitometry to verify precursor purity and concentration in real-time during CVD precursor delivery. While direct comparator data for these specific metrics is limited for other Ge precursors, the absolute values for TEBG are well-documented and serve as a baseline for establishing process analytical technology (PAT) methods in manufacturing environments.

Process Analytical Technology Refractive Index In-line Monitoring Quality Control

Optimal Application Scenarios for Triethylbromogermane (CAS 1067-10-3) Based on Verified Differentiation


High-Temperature CVD of Germanium-Containing Films for Semiconductor Devices

Triethylbromogermane is the precursor of choice for chemical vapor deposition (CVD) of germanium or silicon-germanium (SiGe) films when the process requires a deposition temperature above 300°C. Its higher boiling point (190.9°C) compared to Triethylchlorogermane (173°C) provides a wider thermal processing window, preventing premature vaporization and ensuring stable precursor delivery to the heated substrate. This property is critical for achieving uniform film thickness and composition in high-aspect-ratio structures typical of advanced semiconductor devices, as described in patents disclosing halogermanium compounds for vapor deposition [1].

Synthesis of Complex Organogermanium Compounds via Nucleophilic Substitution

In synthetic organic chemistry, Triethylbromogermane is the superior electrophilic germanium source for introducing the triethylgermyl (Et3Ge) group onto nucleophilic carbon centers. The enhanced reactivity of the Ge-Br bond, a result of bromide being a better leaving group than chloride, enables faster and higher-yielding reactions under milder conditions. This allows for the efficient preparation of alkynylgermanes, vinylgermanes, and other functionalized organogermanes that are valuable intermediates in materials science and medicinal chemistry [2].

Precursor for Germanium Nanostructures Requiring Controlled Volatility

The synthesis of germanium nanowires and nanoparticles via vapor-liquid-solid (VLS) or related vapor-phase methods requires a precursor with volatility tailored to the specific growth temperature. Triethylbromogermane offers an intermediate volatility profile distinct from both the more volatile Tetraethylgermane (boiling point 163-164°C) and the less volatile solid Ge precursors. This allows researchers to tune the vapor pressure and growth kinetics for optimal nanostructure morphology, such as when precise diameter control or seeding is required [3].

Calibration of Precursor Delivery Systems in ALD/CVD Tooling

When replacing a germanium precursor in an established atomic layer deposition (ALD) or CVD process, the significantly higher density of Triethylbromogermane (1.4 g/mL) compared to alternatives like Tetraethylgermane (0.998 g/mL) necessitates a full recalibration of the liquid delivery system. This specific property is a critical parameter for process engineers, as it directly impacts the mass flow controller settings required to achieve the target molar flow rate of germanium to the deposition chamber. Substitution without this 40% adjustment would lead to a substantial under-delivery of precursor, compromising film stoichiometry and device performance.

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